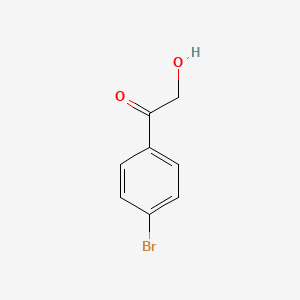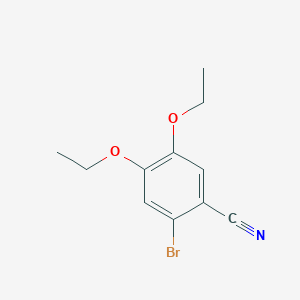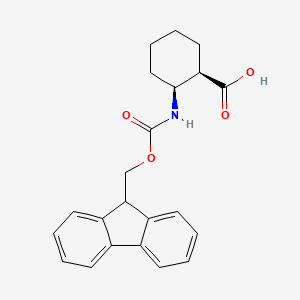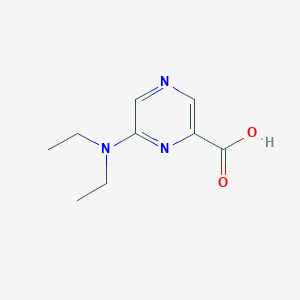
1-(4-溴苯基)-2-羟基乙酮
描述
1-(4-Bromophenyl)-2-hydroxyethan-1-one, also known as 4’-Bromoacetophenone, is a compound with the molecular formula C8H7BrO . It is a natural product found in Baccharis . The compound is also known by other synonyms such as 4-BROMOACETOPHENONE, p-Bromoacetophenone, and 1-(4-bromophenyl)ethanone .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a new pyrrole–pyrazole derivative was synthesized through a citric acid-catalyzed Paal–Knorr reaction between acetonylacetone and 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine under mild reaction conditions . Another study reported the synthesis of a chalcone derivative through a reaction involving 4-bromoacetophenone .Molecular Structure Analysis
The molecular structure of 1-(4-Bromophenyl)-2-hydroxyethan-1-one can be analyzed using various spectroscopic techniques. The crystal structure is characterized by weak interactions, where only C—H…π connections contribute to the hydrogen-bond contacts . The supramolecular assembly is controlled by dispersion forces .Physical And Chemical Properties Analysis
1-(4-Bromophenyl)-2-hydroxyethan-1-one is characterized as white to light yellow crystals . It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether, but insoluble in water . It is also easy to volatilize with water vapor .科学研究应用
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Liquid Crystal Oligomers and Polymers
- Field : Material Science
- Application : The compound is used in the synthesis of new comb-shaped methacrylate oligomers, which exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .
- Method : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers. Additionally, one main-chain liquid crystal polymer (MCLCPs) was prepared using a Mizoroki–Heck polymerization .
- Results : These new thermotropic liquid crystals exhibit a wide variety of unusual, fascinating and technological applications .
-
Pharmaceuticals and Agrochemicals
- Field : Pharmacology and Agriculture
- Application : (S)-(-)-1-(4-Bromophenyl)ethylamine also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
- Method : The compound is incorporated into larger molecules during the synthesis of various drugs and agrochemicals. The specific methods and procedures vary depending on the particular product being synthesized .
- Results : The use of this compound as an intermediate can lead to the production of a wide range of pharmaceuticals and agrochemicals, each with its own unique properties and applications .
-
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising antimicrobial and anticancer activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Synthesis of 4-Bromophenethyl Alcohol
- Field : Organic Chemistry
- Application : 4-Bromophenethyl alcohol is a compound that is structurally similar to “1-(4-Bromophenyl)-2-hydroxyethan-1-one” and is used in various organic synthesis applications .
- Method : The specific methods and procedures vary depending on the particular reactions being carried out .
- Results : The use of this compound as an intermediate can lead to the production of a wide range of organic compounds, each with its own unique properties and applications .
安全和危害
While specific safety data for 1-(4-Bromophenyl)-2-hydroxyethan-1-one is not available, related compounds such as 4-Bromophenol are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
未来方向
The future directions for the study of 1-(4-Bromophenyl)-2-hydroxyethan-1-one and related compounds could involve further exploration of their synthesis, structural properties, and potential biological activities. Given the diverse biological activities of related compounds, there may be potential for the development of new therapeutic agents .
属性
IUPAC Name |
1-(4-bromophenyl)-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGROGLJVXNYNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334412 | |
| Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
CAS RN |
3343-45-1 | |
| Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-bromophenyl)-2-hydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B1331998.png)

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)



![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)